

# Application Notes and Protocols for Long-Term Animal Studies of Segesterone Acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nestoron

Cat. No.: B1681719

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These application notes provide a comprehensive overview of the available data and methodologies for conducting long-term animal studies with Segesterone Acetate (SA), a potent synthetic progestin. This document is intended to guide researchers in designing and executing preclinical safety and efficacy studies for SA-based therapeutics, such as contraceptives and hormone replacement therapies.

## Introduction

Segesterone Acetate (SA), also known as **Nestorone®**, is a 19-norprogesterone derivative with high progestational activity.[1] It is a selective progesterone receptor (PR) agonist and is being developed for use in various long-acting contraceptive formulations, including vaginal rings and subcutaneous implants.[2] Due to its potent and selective action, thorough preclinical evaluation in relevant animal models is crucial to establish its long-term safety and efficacy profile.

## Data Presentation

The following tables summarize the available quantitative data from preclinical studies of Segesterone Acetate.

Table 1: Segesterone Acetate Dosage in a 4-Week Vaginal Ring Study in Cynomolgus Monkeys

Parameter	Value	Reference
Animal Model	Cynomolgus Monkey (female)	[3]
Administration Route	Intravaginal Ring	[3]
Dosage	80 - 100 $\mu$ g/day	[3]
Study Duration	4 weeks	[3]
Key Findings	No treatment-related clinical or pathological observations.	[3]

Table 2: Segesterone Acetate Dosage in a Perinatal and Postnatal Development Study in Rats

Parameter	Dosage Group 1	Dosage Group 2	Dosage Group 3	Dosage Group 4	Reference
Animal Model	Rat (female)	Rat (female)	Rat (female)	Rat (female)	<a href="#">[3]</a>
Administration Route	Subcutaneous	Subcutaneous	Subcutaneous	Subcutaneous	<a href="#">[3]</a>
Dosage	2 µg/kg/day	10 µg/kg/day	50 µg/kg/day	250 µg/kg/day	<a href="#">[3]</a>
Maternal and Reproductive NOEL	< 2 µg/kg/day	-	-	-	<a href="#">[3]</a>
Offspring Viability and Growth NOEL	< 2 µg/kg/day	-	-	-	<a href="#">[3]</a>
Key Findings	Perinatal pup deaths at ≥ 2 µg/kg/day. Maternal mortality during parturition at 50 and 250 µg/kg/day. Feminization of male pups (increased anogenital distance) at 10 and 50 µg/kg/day, which was reversible.				<a href="#">[3]</a>

Table 3: Reference Data from Long-Term Studies of Other Progestins in Animal Models

Compound	Animal Model	Administration Route	Dosage	Study Duration	Key Findings	Reference
Progesterone	Rhesus Monkey	Intravaginal Ring	235 or 1770 µg/day	52 weeks	Suppression of ovarian function, endometrial atrophy at high dose.	[4]
Medroxyprogesterone Acetate (DMPA)	Rabbit	Intramuscular	3, 10, and 30 mg/kg (every 3 months)	1 year	Low toxicity at the doses given.	[5]
Medroxyprogesterone Acetate (DMPA)	Rhesus Monkey	Intramuscular	3, 10, and 30 mg/kg (every 3 months)	28 months	Low toxicity at the doses given.	[5]

## Signaling Pathway of Segesterone Acetate

Segesterone Acetate exerts its primary effects through binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily. This interaction modulates the transcription of target genes, leading to its contraceptive and therapeutic effects. The primary mechanism of action for contraception is the suppression of the mid-cycle surge of luteinizing hormone (LH), which in turn inhibits ovulation.



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